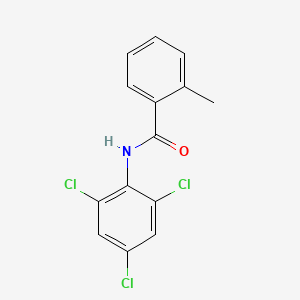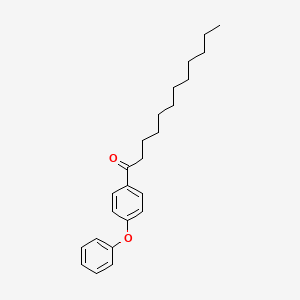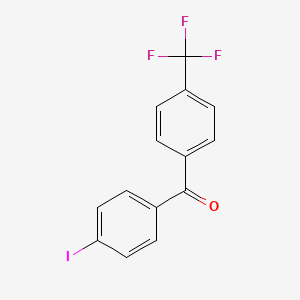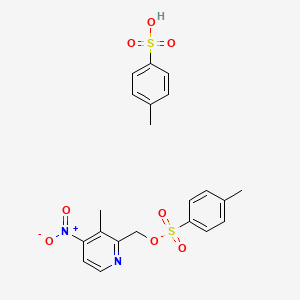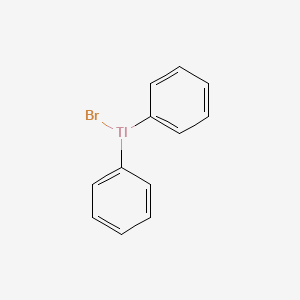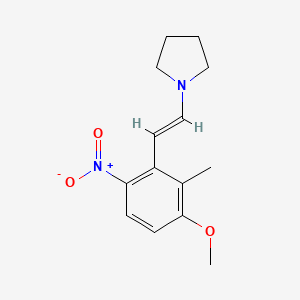
2-Butenoic acid, 3,4,4,4-tetrachloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenoic acid, 3,4,4,4-tetrachloro- is a chlorinated derivative of butenoic acid. This compound is characterized by the presence of four chlorine atoms attached to the butenoic acid backbone. It is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Butenoic acid, 3,4,4,4-tetrachloro- can be synthesized from 3,4,4-trichloro-3-butenoic acid. The synthesis involves the chlorination of 3,4,4-trichloro-3-butenoic acid to introduce the fourth chlorine atom, resulting in the formation of 2-butenoic acid, 3,4,4,4-tetrachloro- .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes under controlled conditions to ensure the selective addition of chlorine atoms. The reaction is often carried out in the presence of catalysts to enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Butenoic acid, 3,4,4,4-tetrachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Chlorinated carboxylic acids.
Reduction: Less chlorinated butenoic acids.
Substitution: Various substituted butenoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butenoic acid, 3,4,4,4-tetrachloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polyfunctional derivatives and other complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving chlorinated organic compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-butenoic acid, 3,4,4,4-tetrachloro- involves its reactivity with various molecular targets. The presence of multiple chlorine atoms enhances its electrophilic nature, making it reactive towards nucleophiles. This reactivity is exploited in various chemical synthesis processes to introduce specific functional groups into target molecules .
Vergleich Mit ähnlichen Verbindungen
- 3,4,4,4-Tetrachloro-2-butenoic acid
- 2,3,4,4-Tetrachloro-3-butenoic acid
- 3,3,4,4,4-Pentachlorobutanoic acid
Comparison: 2-Butenoic acid, 3,4,4,4-tetrachloro- is unique due to the specific positioning of chlorine atoms, which influences its reactivity and chemical properties. Compared to its analogs, it offers distinct advantages in certain synthetic applications, particularly in the formation of polyfunctional derivatives .
Eigenschaften
CAS-Nummer |
88982-93-8 |
|---|---|
Molekularformel |
C4H2Cl4O2 |
Molekulargewicht |
223.9 g/mol |
IUPAC-Name |
3,4,4,4-tetrachlorobut-2-enoic acid |
InChI |
InChI=1S/C4H2Cl4O2/c5-2(1-3(9)10)4(6,7)8/h1H,(H,9,10) |
InChI-Schlüssel |
FNCZSFIKXGUZMW-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(C(Cl)(Cl)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





